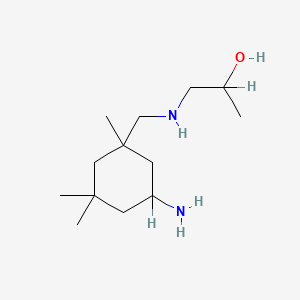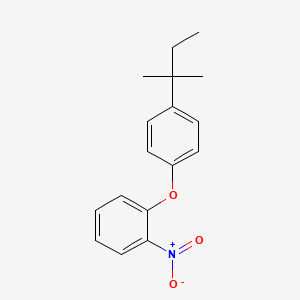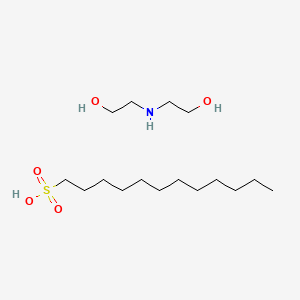
Einecs 276-180-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 276-180-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulatory oversight under the REACH Regulation.
Méthodes De Préparation
The preparation of Einecs 276-180-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.
Analyse Des Réactions Chimiques
Einecs 276-180-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of derivatives and intermediates.
Applications De Recherche Scientifique
Einecs 276-180-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It is used in biological research to study its effects on biological systems and its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties and its use in the development of new drugs.
Industry: this compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Einecs 276-180-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This can lead to various biological responses, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Einecs 276-180-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, which has distinct chemical and physical characteristics.
Einecs 239-934-0: Mercurous oxide, another compound with unique properties and uses.
Each of these compounds has its own set of chemical properties, reactions, and applications, making this compound unique in its own right.
Propriétés
Numéro CAS |
71913-11-6 |
|---|---|
Formule moléculaire |
C16H37NO5S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
dodecane-1-sulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H26O3S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;6-3-1-5-2-4-7/h2-12H2,1H3,(H,13,14,15);5-7H,1-4H2 |
Clé InChI |
PJZAXDKJCZUIMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


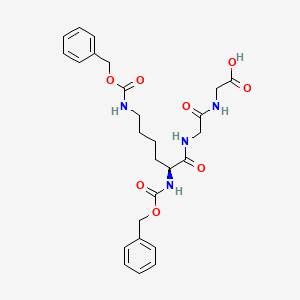
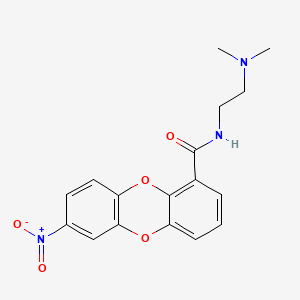

![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
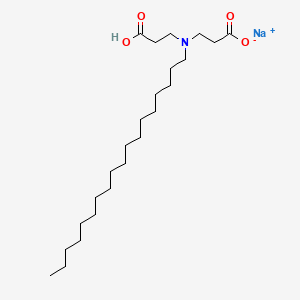
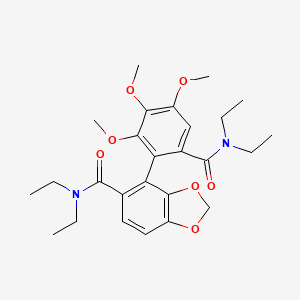
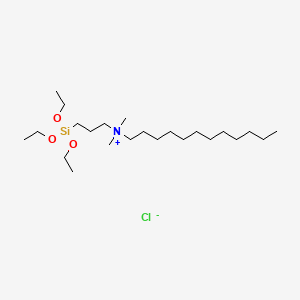
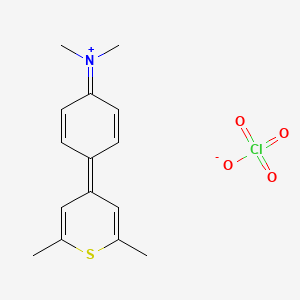
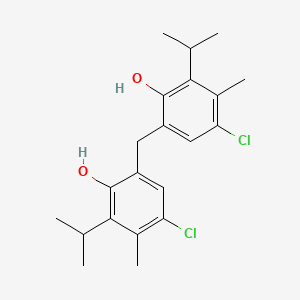
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)

